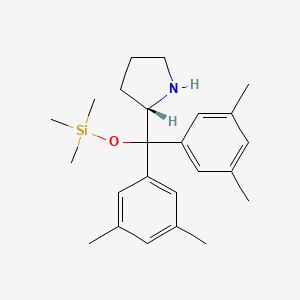

(S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine

Übersicht

Beschreibung

(S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine is a chiral compound with a pyrrolidine backbone. The compound is characterized by the presence of two 3,5-dimethylphenyl groups and a trimethylsilyl-oxy group attached to the pyrrolidine ring. This unique structure imparts specific chemical properties and reactivity patterns, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.

Introduction of the 3,5-Dimethylphenyl Groups: The 3,5-dimethylphenyl groups are introduced via a Friedel-Crafts alkylation reaction, using 3,5-dimethylbenzyl chloride and a Lewis acid catalyst.

Attachment of the Trimethylsilyl-Oxy Group: The trimethylsilyl-oxy group is introduced through a silylation reaction, using trimethylsilyl chloride and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl-oxy group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium iodide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of oxides or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halides or alkoxides.

Wissenschaftliche Forschungsanwendungen

Chiral Organocatalysis

One of the primary applications of (S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine is as a chiral organocatalyst. It has been employed in various synthetic pathways to facilitate asymmetric reactions:

- Preparation of α-[(phenyl)methyl]thio]alkanal Derivatives : The compound acts as a catalyst in the reaction between aldehydes and [(phenyl)methyl]thio]triazole, yielding valuable sulfur-containing compounds .

- Cycloadditions of Azomethine Imines : It catalyzes the formation of chiral bipyrazolidin-3-one derivatives through cycloadditions with α,β-unsaturated aldehydes, showcasing its versatility in synthesizing complex molecules .

Pharmaceutical Applications

The compound's structural characteristics make it suitable for pharmaceutical applications, particularly in drug development:

- Potential Therapeutic Agents : Research indicates that derivatives of this compound may exhibit biological activity relevant to treating various conditions, including neurodegenerative diseases and cancer .

Case Study 1: Synthesis of Chiral Sulfur Compounds

In a study published in the Journal of Organic Chemistry, researchers utilized this compound as a catalyst for synthesizing chiral sulfur compounds. The reaction showed high enantioselectivity and yield, demonstrating the compound's effectiveness as an organocatalyst. The results indicated that the use of this compound could lead to more efficient synthetic routes for pharmaceuticals that require specific chirality .

Case Study 2: Catalytic Applications in Asymmetric Synthesis

Another investigation highlighted the use of this compound in asymmetric synthesis reactions involving azomethine imines. The study reported that the compound facilitated the formation of bipyrazolidin-3-one derivatives with excellent yields and enantioselectivity. This application underscores its potential utility in developing new chiral drugs .

Wirkmechanismus

The mechanism of action of (S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing the activity of these targets. The trimethylsilyl-oxy group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine

- 2-(Bis(3,5-dimethylphenyl)methyl)pyrrolidine

- 2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)piperidine

Uniqueness

(S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both 3,5-dimethylphenyl and trimethylsilyl-oxy groups. This combination of structural features imparts distinct reactivity and binding properties, making it valuable in various applications where stereochemistry and specific interactions are crucial.

Biologische Aktivität

(S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine, with the CAS number 848821-60-3, is a chiral pyrrolidine derivative that has been investigated for its biological activity, particularly in the context of organocatalysis and potential pharmaceutical applications. This compound exhibits significant structural complexity due to its bis-aryl and trimethylsilyl ether functionalities, which contribute to its reactivity and selectivity in various chemical reactions.

- Molecular Formula: C24H35NOSi

- Molecular Weight: 381.63 g/mol

- Melting Point: 159-162 °C

- Optical Purity: Enantiomeric excess ≥ 96.5% (HPLC)

The biological activity of this compound can primarily be attributed to its role as an organocatalyst in various chemical reactions. It has been shown to facilitate α-arylation of aldehydes, enhancing reaction rates and selectivity. The mechanism involves the formation of reactive intermediates such as enamines and iminium ions, which are crucial in activating electrophilic carbonyl positions.

Enamine and Iminium Ion Formation

The compound's structure allows for the stabilization of reactive intermediates through steric and electronic effects provided by the bulky bis(3,5-dimethylphenyl) groups. These intermediates are essential for nucleophilic attack in subsequent reaction steps.

Biological Studies and Findings

Research has demonstrated that this compound exhibits notable biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties, potentially through the inhibition of specific cancer cell lines.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens, showing promising results in inhibiting bacterial growth.

- Neuroprotective Effects : Some studies indicate that this pyrrolidine derivative may offer neuroprotective benefits, possibly by modulating neurotransmitter systems or reducing oxidative stress.

Case Study 1: Organocatalytic Reactions

In a study published in Organic Syntheses, this compound was utilized as a catalyst for the α-arylation of aldehydes. The study highlighted its effectiveness in promoting high yields and selectivity under mild conditions, demonstrating its potential utility in synthetic organic chemistry .

Case Study 2: Antitumor Activity Assessment

A research article explored the antitumor activity of several pyrrolidine derivatives, including this compound. The results indicated that it inhibited the proliferation of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Data Table: Biological Activities Overview

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing (S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine?

The synthesis typically involves silylation of a pyrrolidine methanol precursor. A representative method (adapted from similar silyl-protected pyrrolidines) includes:

- Step 1 : React (S)-α,α-bis(3,5-dimethylphenyl)-2-pyrrolidine methanol with trimethylsilyl chloride (or analogous silylating agent) in dichloromethane (DCM) under inert atmosphere.

- Step 2 : Use triethylamine as a base and 4-dimethylaminopyridine (DMAP) as a catalyst at room temperature .

- Purification : Flash chromatography (e.g., ethyl acetate/hexane gradient) yields the product.

Key Table :

| Reagent/Condition | Role | Example Parameters |

|---|---|---|

| Trimethylsilyl chloride | Silylating agent | 1.2 eq, DCM solvent |

| Triethylamine | Base | 1.5 eq |

| DMAP | Catalyst | 0.1 eq |

Q. How should researchers characterize this compound spectroscopically?

Use a combination of:

- ¹H/¹³C NMR : Identify proton environments (e.g., pyrrolidine ring protons at δ 1.5–3.5 ppm, aromatic protons at δ 6.5–7.2 ppm).

- IR Spectroscopy : Confirm silyl ether formation (Si-O-C stretch ~1000–1100 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₉H₃₇NO₂Si: 468.2684).

Q. What safety precautions are critical during synthesis?

- Hazard Mitigation : Use gloves and eye protection due to irritant properties of silylating agents .

- Reactivity : Trimethylsilyl chloride is moisture-sensitive; reactions must be anhydrous.

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis?

- Chiral Precursors : Start with enantiomerically pure (S)-pyrrolidine methanol to avoid racemization.

- Low-Temperature Conditions : Conduct silylation at 0–25°C to minimize epimerization .

- Monitoring : Use chiral HPLC or polarimetry to confirm enantiopurity post-synthesis.

Q. What strategies resolve contradictions in NMR data for silyl-protected pyrrolidines?

- Variable Temperature NMR : Resolve overlapping signals (e.g., hindered rotation of 3,5-dimethylphenyl groups).

- 2D Techniques (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., tert-butyldimethylsilyl-protected pyrrolidines ).

Q. How does the 3,5-dimethylphenyl group influence the compound’s reactivity?

- Steric Effects : Bulky aryl groups hinder nucleophilic attack on the silyl ether, enhancing stability.

- Electron Donation : Methyl substituents increase electron density on the aromatic ring, potentially altering catalytic behavior in asymmetric reactions .

Q. What methods optimize yield in large-scale synthesis?

- Catalyst Screening : Test alternatives to DMAP (e.g., imidazole derivatives).

- Solvent Optimization : Replace DCM with toluene for higher boiling points and easier scale-up .

- Process Monitoring : Use in-situ FTIR to track reaction completion and minimize side products.

Q. How can computational modeling aid in studying this compound’s interactions?

- Density Functional Theory (DFT) : Predict conformational preferences of the silyl ether moiety.

- Docking Studies : Model interactions with biological targets (e.g., enzymes requiring chiral amine donors) .

Q. Data Analysis & Experimental Design

Q. How to design SAR studies for derivatives of this compound?

- Variable Groups : Modify silyl (e.g., trimethyl vs. tert-butyldiphenyl) or aryl substituents (e.g., electron-withdrawing groups).

- Biological Assays : Test enantioselectivity in catalytic reactions (e.g., asymmetric aldol reactions) .

Example SAR Table :

| Derivative | Silyl Group | Aryl Substituent | Catalytic Activity (% ee) |

|---|---|---|---|

| 1 | TMS | 3,5-dimethylphenyl | 92 |

| 2 | TBDPS | 4-methoxyphenyl | 85 |

Q. What are common pitfalls in interpreting HRMS data for silylated compounds?

- Adduct Formation : Sodium or potassium adducts ([M+Na]⁺, [M+K]⁺) may dominate; use soft ionization (ESI).

- Isotopic Patterns : Silicon (²⁸Si, ²⁹Si, ³⁰Si) contributes to complex isotopic clusters; verify using isotopic simulation software .

Q. Methodological Notes

- Contradictions in Evidence : While uses methyl diphenylsilyl chloride, the target compound’s trimethylsilyl variant may require adjusted stoichiometry due to smaller steric bulk.

- Unreliable Sources : Data from and similar sites were excluded per user guidelines.

Eigenschaften

IUPAC Name |

[bis(3,5-dimethylphenyl)-[(2S)-pyrrolidin-2-yl]methoxy]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NOSi/c1-17-11-18(2)14-21(13-17)24(26-27(5,6)7,23-9-8-10-25-23)22-15-19(3)12-20(4)16-22/h11-16,23,25H,8-10H2,1-7H3/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCAWHIRAPRAPR-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C2CCCN2)(C3=CC(=CC(=C3)C)C)O[Si](C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)C([C@@H]2CCCN2)(C3=CC(=CC(=C3)C)C)O[Si](C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587455 | |

| Record name | (2S)-2-{Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848821-60-3 | |

| Record name | (2S)-2-{Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.